Propyl cyanoacetate

Description

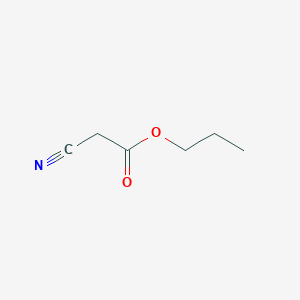

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

propyl 2-cyanoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-2-5-9-6(8)3-4-7/h2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLFIMXLLXGTDME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073400 | |

| Record name | Acetic acid, cyano-, propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14447-15-5 | |

| Record name | Propyl cyanoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14447-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl cyanoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014447155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, cyano-, propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl cyanoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.915 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Propyl Cyanoacetate: A Technical Guide to its Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propyl cyanoacetate is a versatile organic compound widely utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] Its unique structure, featuring both a nitrile and an ester functional group, imparts a distinct reactivity that allows for its participation in a variety of chemical transformations, including nucleophilic substitutions and condensation reactions.[2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, detailed spectroscopic data, and an experimental protocol for its synthesis via Fischer esterification. Safety and handling information is also included to ensure its proper use in a laboratory setting.

Chemical Structure and Identification

This compound, also known as n-propyl cyanoacetate or cyanoacetic acid propyl ester, is the n-propyl ester of cyanoacetic acid.[1] Its structure consists of a propyl group attached to the oxygen of the ester functionality, which is alpha to a methylene group bonded to a nitrile.

-

IUPAC Name: propyl 2-cyanoacetate

-

Molecular Formula: C₆H₉NO₂

-

CAS Number: 14447-15-5[1]

-

SMILES: CCCOC(=O)CC#N

-

InChI: 1S/C6H9NO2/c1-2-5-9-6(8)3-4-7/h2-3,5H2,1H3

Physicochemical Properties

This compound is a colorless to slightly yellowish transparent liquid at room temperature with a characteristic sweet, fruity aroma.[1] It is insoluble in water but miscible with alcohol and ether.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Weight | 127.14 g/mol | [1] |

| Boiling Point | 216 °C | [1] |

| Density | 1.03 g/cm³ | [1] |

| Refractive Index | 1.4200-1.4230 | [1] |

| Flash Point | 108 °C | [1] |

| Water Solubility | Insoluble | [1] |

| Vapor Pressure | 0.243 mmHg at 25°C | [1] |

| pKa (Predicted) | 3.10 ± 0.10 | [1] |

Spectroscopic Data

The structural identification of this compound is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound exhibits four distinct signals corresponding to the different proton environments in the molecule. The chemical shifts, multiplicities, and assignments are detailed in Table 2.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 4.17 | Triplet | 2H | -O-CH₂ -CH₂-CH₃ |

| 3.52 | Singlet | 2H | NC-CH₂ -COO- |

| 1.71 | Sextet | 2H | -O-CH₂-CH₂ -CH₃ |

| 0.97 | Triplet | 3H | -O-CH₂-CH₂-CH₃ |

(Data sourced from a 400 MHz spectrum in CDCl₃)[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides evidence for the six carbon atoms in the this compound molecule. The approximate chemical shifts are presented in Table 3.

| Chemical Shift (ppm) | Assignment |

| ~163 | C =O (Ester) |

| ~115 | C ≡N (Nitrile) |

| ~68 | -O-C H₂- |

| ~25 | NC-C H₂-COO- |

| ~22 | -CH₂-C H₂-CH₃ |

| ~10 | -C H₃ |

(Data interpreted from SpectraBase)[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. The major peaks are summarized in Table 4.

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~2970 | C-H | Alkane Stretch |

| ~2260 | C≡N | Nitrile Stretch |

| ~1745 | C=O | Ester Stretch |

| ~1250 | C-O | Ester Stretch |

(Data interpreted from SpectraBase)[4]

Reactivity and Applications

The reactivity of this compound is dominated by its two functional groups. The methylene protons alpha to both the nitrile and carbonyl groups are acidic, allowing for easy deprotonation to form a stabilized carbanion. This carbanion is a potent nucleophile and is central to the utility of this compound in carbon-carbon bond-forming reactions.

A primary application is in the Knoevenagel condensation , where it reacts with aldehydes and ketones in the presence of a weak base to form α,β-unsaturated cyanoesters.[5] These products are valuable intermediates in the synthesis of various pharmaceuticals and other complex organic molecules.

Additionally, this compound serves as a precursor in the production of agrochemicals and can be incorporated into polymers to modify their properties.[1][2]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The following is an adapted experimental protocol for the synthesis of this compound based on the well-established Fischer esterification method.[6]

Reaction Scheme:

HOOC-CH₂-CN + CH₃CH₂CH₂-OH --[H⁺]--> CH₃CH₂CH₂-OOC-CH₂-CN + H₂O

Materials:

-

Cyanoacetic acid

-

n-Propanol

-

Concentrated sulfuric acid

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for reflux with a Dean-Stark apparatus, separation, and distillation.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, combine cyanoacetic acid (1.0 mol), n-propanol (3.0 mol, used in excess to drive the equilibrium), and toluene (150 mL).

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.05 mol) to the stirred mixture.

-

Reflux: Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 3-5 hours).

-

Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and carefully wash with saturated sodium bicarbonate solution until the effervescence ceases. This step neutralizes the acidic catalyst.

-

Workup: Wash the organic layer with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, and then filter.

-

Purification: Remove the toluene and excess n-propanol by distillation. The remaining crude product can be purified by vacuum distillation to yield pure this compound.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled.[1] It causes skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. In case of contact, rinse the affected area immediately with plenty of water.

Conclusion

This compound is a valuable and versatile chemical intermediate with well-defined chemical and physical properties. Its synthesis is readily achievable through standard organic chemistry techniques such as Fischer esterification. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective and responsible use in research and development.

References

- 1. This compound(14447-15-5) 1H NMR [m.chemicalbook.com]

- 2. WO2012128265A1 - Process for producing cyanoacetic acid esters - Google Patents [patents.google.com]

- 3. spectrabase.com [spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

Synthesis of Propyl Cyanoacetate from Cyanoacetic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of propyl cyanoacetate from cyanoacetic acid, primarily focusing on the Fischer esterification reaction. This compound is a valuable building block in organic synthesis, serving as a precursor for various pharmaceuticals, agrochemicals, and adhesives.[1] This document details experimental protocols, reaction parameters, and the underlying chemical principles for its synthesis.

Introduction

This compound (C₆H₉NO₂) is a colorless to pale yellow liquid characterized by the presence of both a nitrile and an ester functional group.[1] This dual functionality makes it a versatile reagent in a variety of chemical transformations, including Knoevenagel condensations, Michael additions, and the synthesis of heterocyclic compounds.[1] The most common and direct method for its preparation is the acid-catalyzed esterification of cyanoacetic acid with propanol.

Synthesis via Fischer Esterification

The synthesis of this compound from cyanoacetic acid and propanol is a classic example of the Fischer esterification reaction. This reversible reaction involves the treatment of a carboxylic acid with an alcohol in the presence of an acid catalyst, typically a strong mineral acid like sulfuric acid or an alternative catalyst such as an ionic liquid.[2][3] The equilibrium is driven towards the product side by using an excess of one of the reactants or by removing water as it is formed.[4]

Reaction Mechanism

The Fischer esterification proceeds through a series of protonation and nucleophilic acyl substitution steps. The mechanism is initiated by the protonation of the carbonyl oxygen of cyanoacetic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol (propanol) then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.

References

Propyl Cyanoacetate: A Comprehensive Technical Guide

CAS Number: 14447-15-5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of propyl cyanoacetate, a versatile reagent in organic synthesis. This document details its chemical properties, safety information, and key applications, with a focus on experimental protocols and reaction mechanisms relevant to research and development.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1][2] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 14447-15-5 | [1][3][4] |

| Molecular Formula | C₆H₉NO₂ | [1][2][3] |

| Molecular Weight | 127.14 g/mol | [1][2][3] |

| Boiling Point | 216 °C | [1] |

| Flash Point | 108 °C | [1] |

| Density | 1.03 g/cm³ | [1] |

| Refractive Index | 1.4200-1.4230 | [1] |

| Water Solubility | Insoluble | [1] |

| Appearance | Colorless to light yellow clear liquid | [1][2] |

Safety Data Sheet (SDS) Summary

A thorough understanding of the safety profile of this compound is critical for its handling in a laboratory setting. The following table summarizes the key hazard and precautionary statements.

| Category | Information | Source |

| GHS Pictogram | Warning | [5] |

| Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. | [2][5] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection. | [2][5][6] |

| First Aid (Eyes) | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][5] |

| First Aid (Skin) | P302 + P352: IF ON SKIN: Wash with plenty of water. | [2][5] |

| First Aid (Inhalation) | P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [2][5] |

| First Aid (Ingestion) | P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [2] |

Applications in Organic Synthesis

This compound is a valuable building block in organic synthesis, primarily due to the reactivity of its active methylene group, which is positioned between the cyano and ester functionalities. This makes it a key reactant in various carbon-carbon bond-forming reactions.

Its primary applications include:

-

Knoevenagel Condensation: As a classic active methylene compound, this compound readily undergoes Knoevenagel condensation with aldehydes and ketones to form substituted alkenes. This reaction is fundamental in the synthesis of a wide array of compounds.

-

Synthesis of Heterocyclic Compounds: The condensation products derived from this compound can be further cyclized to generate various heterocyclic systems, which are prevalent in pharmaceuticals and agrochemicals.

-

Precursor to Biologically Active Molecules: The cyanoacetate moiety is a common feature in many biologically active molecules. This compound serves as a starting material for the synthesis of compounds with potential therapeutic applications.

Experimental Protocols

While specific experimental conditions should be optimized for each unique transformation, the following section provides a detailed, generalized protocol for a common application of this compound: the Knoevenagel condensation.

General Protocol for Knoevenagel Condensation

This protocol describes the base-catalyzed condensation of an aldehyde with this compound.

Materials:

-

Aldehyde (1.0 mmol)

-

This compound (1.0 mmol)

-

Basic catalyst (e.g., piperidine, 0.1 mmol)

-

Solvent (e.g., toluene, 10 mL)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (with a Dean-Stark trap, if necessary, to remove water)

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aldehyde (1.0 mmol) and this compound (1.0 mmol) in the chosen solvent (10 mL).

-

Add a catalytic amount of the base (e.g., piperidine, 0.1 mmol).

-

Heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Wash the reaction mixture with water to remove the catalyst and any water-soluble byproducts.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired α,β-unsaturated cyanoacrylate product.

Reaction Mechanisms and Pathways

To provide a deeper understanding of the chemical transformations involving this compound, this section illustrates the mechanism of the Knoevenagel condensation using the DOT language for visualization.

Knoevenagel Condensation Mechanism

The following diagram outlines the key steps in the base-catalyzed Knoevenagel condensation of this compound with an aldehyde.

References

- 1. Cas 14447-15-5,this compound | lookchem [lookchem.com]

- 2. This compound | C6H9NO2 | CID 84444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 14447-15-5 [smolecule.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]

A Technical Guide to the Physical Properties of Propyl Cyanoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of propyl cyanoacetate, a versatile reagent in organic synthesis. This document is intended to serve as a valuable resource for professionals in research and development, offering precise data and methodologies to support laboratory work and process development.

Core Physical Properties

This compound is a colorless to slightly yellow liquid with a characteristic fruity odor. It is primarily utilized as an intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals and other fine chemicals.[1] Accurate knowledge of its physical properties is crucial for safe handling, process design, and reaction optimization.

Data Summary

The following table summarizes the key physical properties of this compound.

| Property | Value | Units |

| Boiling Point | 216 | °C |

| Density | 1.03 | g/cm³ |

| Molecular Formula | C₆H₉NO₂ | |

| Molecular Weight | 127.14 | g/mol |

| Refractive Index | 1.42 | |

| Flash Point | 108 | °C |

| Vapor Pressure | 0.243 | mmHg at 25°C |

Experimental Protocols

While specific experimental determinations for this compound are not extensively detailed in publicly available literature, the following are standard and widely accepted methodologies for determining the boiling point and density of liquid organic compounds.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. Several methods can be employed for its determination.

1. Distillation Method: This is a common and effective method, particularly when purification of the liquid is also desired.[2]

-

Apparatus: A standard simple distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer.

-

Procedure:

-

The liquid sample (this compound) is placed in the distilling flask along with boiling chips to ensure smooth boiling.

-

The apparatus is heated, and the temperature is monitored.

-

The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, and a steady stream of distillate is collected in the receiving flask.[2]

-

2. Thiele Tube Method: This microscale method is suitable for small sample volumes.

-

Apparatus: A Thiele tube, a thermometer, a capillary tube sealed at one end, and a means of heating are required.[3][4]

-

Procedure:

-

A small amount of the liquid is placed in a small test tube, and the sealed capillary tube is inverted into it.

-

The test tube is attached to the thermometer and placed in the Thiele tube containing a high-boiling point oil.

-

The Thiele tube is heated, and as the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[3][4]

-

Density Determination

Density is a fundamental physical property that can be determined using several techniques.

1. Pycnometer Method: A pycnometer is a flask with a specific, accurately known volume.

-

Procedure:

-

The empty pycnometer is weighed.

-

It is then filled with the liquid sample (this compound) and weighed again.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

2. Vibrating Tube Densimeter: This instrument provides rapid and highly accurate density measurements.

-

Principle: The instrument measures the change in the resonant frequency of a U-shaped tube when it is filled with the sample liquid. This frequency change is directly related to the density of the liquid.

-

Procedure:

-

The instrument is calibrated with a substance of known density.

-

The sample is introduced into the measurement cell.

-

The instrument automatically calculates and displays the density.

-

Logical Workflow

The following diagram illustrates a general workflow for the characterization of a liquid organic compound like this compound.

References

Solubility Profile of Propyl Cyanoacetate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propyl cyanoacetate is a key intermediate in various chemical syntheses, including pharmaceuticals and agrochemicals. Its solubility in organic solvents is a critical parameter for reaction optimization, purification, and formulation. This technical guide provides a comprehensive overview of the solubility of this compound, addressing the notable absence of specific quantitative data in publicly available literature. To circumvent this, the guide presents qualitative solubility information for this compound and quantitative data for its close structural analogs, methyl cyanoacetate and ethyl cyanoacetate, to provide a reliable estimation of its solubility characteristics. Furthermore, a detailed experimental protocol for determining solubility is provided, alongside a logical workflow for solvent selection.

Introduction

This compound (C₆H₉NO₂) is an ester characterized by the presence of a nitrile group, which imparts a unique chemical reactivity. The efficiency of synthetic routes involving this compound is highly dependent on the choice of solvent, which governs reactant and product solubility, reaction kinetics, and downstream processing. Understanding the solubility of this compound in a range of organic solvents is therefore of paramount importance for process development and optimization in the pharmaceutical and chemical industries.

Solubility of this compound: An Overview

General Principles of Ester Solubility

The solubility of esters in organic solvents is governed by the principle of "like dissolves like."[2] Several factors influence this property:

-

Polarity: Esters are polar molecules due to the presence of the carbonyl (C=O) and ether (C-O-C) linkages.[3][4] They tend to be soluble in solvents of similar polarity.

-

Hydrocarbon Chain Length: As the length of the alkyl chain in the ester increases, its nonpolar character becomes more dominant, leading to increased solubility in nonpolar organic solvents.[2][5]

-

Intermolecular Forces: Esters can act as hydrogen bond acceptors via their oxygen atoms, allowing them to interact with protic solvents like alcohols.[3][5] However, they cannot act as hydrogen bond donors.

Solubility Data of Analogous Cyanoacetate Esters

In the absence of specific data for this compound, the solubility of its lower alkyl chain analogs, methyl cyanoacetate and ethyl cyanoacetate, can provide valuable insights. The longer propyl chain in this compound would be expected to slightly decrease its polarity and potentially increase its solubility in less polar organic solvents compared to its methyl and ethyl counterparts.

| Compound | Solvent | Solubility | Temperature (°C) |

| Methyl Cyanoacetate | Water | 54 g/L | 20 |

| Ethanol | Miscible | Not Specified | |

| Ether | Miscible | Not Specified | |

| Ethyl Cyanoacetate | Water | 20 g/L | 20 |

| Ethanol | Very Soluble | Not Specified | |

| Ethyl Ether | Very Soluble | Not Specified | |

| Acetone | Miscible | Not Specified | |

| Benzene | Miscible | Not Specified |

Table 1: Solubility of Methyl and Ethyl Cyanoacetate in Various Solvents.[6][7][8][9]

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of a compound like this compound in an organic solvent.

Materials and Equipment

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Vials with sealed caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Oven

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the solution to stand at the constant temperature for at least 24 hours to allow undissolved solute to settle.

-

For finer separation, centrifuge the vial.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a known mass or volume of the clear supernatant using a pre-weighed syringe fitted with a syringe filter.

-

Transfer the supernatant to a pre-weighed vial.

-

Determine the mass of the collected supernatant.

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the vial in an oven at a temperature below the boiling point of this compound and the solvent's boiling point until a constant weight of the dried solute is achieved.

-

Cool the vial in a desiccator and re-weigh to determine the mass of the dissolved this compound.

-

-

Calculation:

-

The solubility can be expressed in various units, such as g/100 g of solvent or g/100 mL of solvent.

Solubility ( g/100 g solvent) = (mass of dissolved this compound / mass of solvent) x 100

-

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a critical step in process development. The following diagram illustrates a logical workflow for this process.

Caption: Workflow for solvent selection based on solubility data.

Conclusion

While specific quantitative solubility data for this compound in organic solvents remains elusive in the public domain, a systematic approach leveraging data from analogous compounds and established experimental protocols can guide researchers and drug development professionals in making informed decisions. The provided data on methyl and ethyl cyanoacetate serve as a strong starting point for estimating the solubility behavior of this compound. For precise process design and optimization, experimental determination of solubility in candidate solvents is strongly recommended. The logical workflow presented offers a structured methodology for efficient and safe solvent selection.

References

- 1. Ethyl Cyano Acetate - High Quality with Best Price [antareschempvtltd.com]

- 2. fiveable.me [fiveable.me]

- 3. 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Page loading... [guidechem.com]

- 7. chembk.com [chembk.com]

- 8. grokipedia.com [grokipedia.com]

- 9. Buy Ethyl Cynoacetate at Affordable Prices, Properties, Structure, and Uses [pravindyechem.net]

Propyl Cyanoacetate: An In-depth Technical Guide to its Reactivity with Nucleophiles and Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propyl cyanoacetate (PCA) is a versatile bifunctional molecule widely utilized in organic synthesis. Its unique structure, featuring an activated methylene group flanked by a nitrile and an ester, provides a rich platform for a diverse range of chemical transformations. This technical guide delves into the core reactivity of this compound with both nucleophiles and electrophiles, providing a comprehensive overview of key reactions, detailed experimental protocols, and quantitative data. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.

Introduction

This compound (C₆H₉NO₂) is a colorless to pale yellow liquid characterized by the presence of both a cyano and a propyl ester functional group.[1][2] This combination of an electron-withdrawing nitrile group and an ester moiety renders the α-hydrogens acidic, making this compound a potent carbon nucleophile upon deprotonation. Furthermore, the nitrile and ester carbonyl groups themselves can act as electrophilic sites. This dual reactivity makes PCA a valuable C3 synthon in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[1] Its application spans the synthesis of a wide array of compounds, from pharmaceuticals and agrochemicals to specialized polymers.[1][2]

This guide will explore the fundamental reactions of this compound, categorized by the nature of the reacting species: nucleophiles and electrophiles.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₉NO₂ | [3] |

| Molecular Weight | 127.14 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 216 °C | [4] |

| Density | 1.03 g/cm³ | [4] |

| Refractive Index | 1.4200-1.4230 | [4] |

| Water Solubility | Insoluble | [4] |

| pKa (of α-hydrogens) | ~11 (estimated) | [1] |

Reactivity with Electrophiles

The acidic α-hydrogens of this compound are readily abstracted by a base to form a resonance-stabilized carbanion. This nucleophilic species can then react with a variety of electrophiles.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction of active methylene compounds like this compound. It involves the reaction with aldehydes or ketones, typically catalyzed by a weak base, to form α,β-unsaturated cyanoacrylates. These products are valuable intermediates for further synthetic transformations.[1]

Reaction Scheme:

Caption: Knoevenagel condensation of this compound.

Quantitative Data for Knoevenagel Condensation:

| Aldehyde | Catalyst | Solvent | Time (min) | Yield (%) | Reference |

| Benzaldehyde | Piperidine | Ethanol | 120 | 93 | Adapted from[5] |

| 4-Chlorobenzaldehyde | Piperidine | Ethanol | 10 | 95 | Adapted from[5] |

| 4-Nitrobenzaldehyde | Piperidine | Ethanol | 5 | 99 | Adapted from[5] |

| 4-Methoxybenzaldehyde | Piperidine | Ethanol | 30 | 92 | Adapted from[5] |

Experimental Protocol: Knoevenagel Condensation of this compound with Benzaldehyde

-

Materials: this compound (1.0 eq), Benzaldehyde (1.0 eq), Piperidine (0.1 eq), Ethanol.

-

Procedure: a. To a solution of this compound (1.27 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in ethanol (20 mL) in a round-bottom flask, add piperidine (0.085 g, 1 mmol). b. Stir the reaction mixture at room temperature for 2 hours. c. Monitor the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, pour the reaction mixture into ice-cold water (50 mL) with stirring. e. Collect the precipitated solid by vacuum filtration, wash with cold water, and dry. f. Recrystallize the crude product from ethanol to obtain pure propyl 2-cyano-3-phenylacrylate.

-

Characterization: The product can be characterized by melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy.

Michael Addition

The carbanion of this compound can act as a Michael donor, undergoing a 1,4-conjugate addition to α,β-unsaturated carbonyl compounds (Michael acceptors) such as chalcones. This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds and their derivatives.

Reaction Scheme:

Caption: Michael addition of this compound to chalcone.

Experimental Protocol: Michael Addition of this compound to Chalcone

-

Materials: this compound (1.0 eq), Chalcone (1.0 eq), Sodium ethoxide (catalytic amount), Ethanol.

-

Procedure: a. Dissolve chalcone (2.08 g, 10 mmol) in absolute ethanol (30 mL) in a round-bottom flask. b. Add this compound (1.27 g, 10 mmol) to the solution. c. Add a catalytic amount of freshly prepared sodium ethoxide solution. d. Reflux the mixture for 4-6 hours, monitoring the reaction by TLC. e. After completion, cool the reaction mixture and pour it into a mixture of crushed ice and dilute HCl. f. Collect the precipitated solid by filtration, wash with water, and dry. g. Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water).

-

Expected Product: Propyl 2-cyano-3,5-diphenyl-5-oxopentanoate.

-

Characterization: The structure of the Michael adduct can be confirmed by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Alkylation and Acylation

The nucleophilic carbanion of this compound readily reacts with alkyl halides (alkylation) and acyl halides or anhydrides (acylation) to introduce substituents at the α-position.

Experimental Protocol: α-Alkylation of this compound

-

Materials: this compound (1.0 eq), Alkyl halide (e.g., Benzyl bromide, 1.0 eq), Sodium hydride (1.1 eq), Anhydrous THF.

-

Procedure: a. To a suspension of sodium hydride (0.26 g, 11 mmol) in anhydrous THF (20 mL) under an inert atmosphere, add this compound (1.27 g, 10 mmol) dropwise at 0 °C. b. Stir the mixture at room temperature for 30 minutes. c. Cool the mixture to 0 °C and add benzyl bromide (1.71 g, 10 mmol) dropwise. d. Allow the reaction to warm to room temperature and stir for 12 hours. e. Quench the reaction by the slow addition of water. f. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography.

Reactivity with Nucleophiles

The electrophilic centers in this compound, namely the carbonyl carbon of the ester and the carbon atom of the nitrile group, are susceptible to attack by nucleophiles.

Reaction with Amines

This compound reacts with primary and secondary amines to form the corresponding N-substituted cyanoacetamides. This reaction typically proceeds via nucleophilic acyl substitution at the ester carbonyl.

Reaction Scheme:

Caption: Reaction of this compound with a primary amine.

Experimental Protocol: Synthesis of N-Phenyl-2-cyanoacetamide

-

Materials: this compound (1.0 eq), Aniline (1.0 eq).

-

Procedure: a. A mixture of this compound (1.27 g, 10 mmol) and aniline (0.93 g, 10 mmol) is heated at 150-160 °C for 2-3 hours. b. The progress of the reaction can be monitored by observing the distillation of propanol. c. After cooling, the solid residue is triturated with petroleum ether and filtered. d. The crude product is recrystallized from ethanol to afford pure N-phenyl-2-cyanoacetamide.

Reaction with Grignard Reagents

As an ester, this compound is expected to react with two equivalents of a Grignard reagent. The first equivalent adds to the carbonyl group to form a ketone intermediate, which then rapidly reacts with a second equivalent to yield a tertiary alcohol after acidic workup.

Experimental Protocol: Reaction with Phenylmagnesium Bromide

-

Materials: this compound (1.0 eq), Phenylmagnesium bromide (2.2 eq in THF), Anhydrous THF, Saturated aqueous NH₄Cl.

-

Procedure: a. To a solution of phenylmagnesium bromide (22 mmol) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.27 g, 10 mmol) in anhydrous THF dropwise. b. After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. c. Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution. d. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. e. Purify the resulting tertiary alcohol by column chromatography.

Multicomponent and Heterocyclic Synthesis

This compound is a key building block in numerous multicomponent reactions for the synthesis of complex heterocyclic systems.

Hantzsch-type Pyridine Synthesis

This compound can be used in a one-pot, four-component reaction with an aldehyde, an active methylene compound (like a β-ketoester or another molecule of this compound), and a nitrogen source (like ammonium acetate) to synthesize substituted pyridines.[5]

Experimental Workflow:

Caption: Workflow for Hantzsch-type pyridine synthesis.

Synthesis of Barbiturates

In a reaction analogous to the synthesis of barbituric acid from diethyl malonate, this compound can react with urea in the presence of a strong base like sodium ethoxide to form 5-cyanobarbituric acid derivatives.

Experimental Protocol: Synthesis of 5-Cyano-2,4,6(1H,3H,5H)-pyrimidinetrione

-

Materials: this compound (1.0 eq), Urea (1.0 eq), Sodium ethoxide (2.0 eq), Absolute ethanol.

-

Procedure: a. Prepare a solution of sodium ethoxide in absolute ethanol from sodium metal. b. To this solution, add this compound (1.27 g, 10 mmol) followed by a solution of urea (0.60 g, 10 mmol) in hot absolute ethanol. c. Heat the mixture under reflux for 7 hours. d. Cool the reaction mixture, add hot water, and then acidify with concentrated HCl. e. Cool the solution in an ice bath to precipitate the product. f. Collect the solid by filtration, wash with cold water, and dry.

Conclusion

This compound's rich and diverse reactivity makes it an invaluable tool in modern organic synthesis. Its ability to act as both a potent nucleophile and an electrophile allows for its participation in a wide range of transformations, including condensations, conjugate additions, alkylations, acylations, and multicomponent reactions for the construction of complex heterocyclic frameworks. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore and exploit the synthetic potential of this versatile building block in the development of novel molecules with applications in medicine, agriculture, and materials science.

References

- 1. An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C6H9NO2 | CID 84444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cas 14447-15-5,this compound | lookchem [lookchem.com]

- 5. mdpi.com [mdpi.com]

Propyl Cyanoacetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propyl cyanoacetate is a versatile organic compound characterized by the presence of both a nitrile and an ester functional group. This bifunctionality makes it a valuable intermediate in a wide array of chemical syntheses, particularly in the pharmaceutical and agrochemical industries. This document provides an in-depth exploration of the discovery and history of this compound, its physicochemical properties, detailed experimental protocols for its synthesis, and its applications in organic chemistry, with a focus on its role as a precursor in the synthesis of heterocyclic compounds and other bioactive molecules.

Discovery and Historical Context

The history of this compound is intrinsically linked to the discovery and development of cyanoacetic acid and its esters. While a singular moment of discovery for this compound is not well-documented, its synthesis and study emerged from the broader exploration of cyanoacetic acid chemistry in the late 19th and early 20th centuries.

The parent compound, cyanoacetic acid, was first prepared in 1864 by Adolf von Baeyer through the reaction of chloroacetic acid with potassium cyanide.[1] Following this, the synthesis of its esters, most notably ethyl cyanoacetate, became a subject of significant interest due to their utility in organic synthesis. Early methods for the preparation of cyanoacetic esters primarily involved two main routes:

-

Esterification of Cyanoacetic Acid: This classic method involves the reaction of cyanoacetic acid with the corresponding alcohol in the presence of an acid catalyst, such as sulfuric acid. This Fischer-Speier esterification method was a common practice for generating a variety of esters.[2][3]

-

Reaction of Haloacetates with Cyanide Salts: An alternative route involved the reaction of an alkyl chloroacetate with an alkali metal cyanide, such as sodium or potassium cyanide.[2][4] This method provided a direct route to the cyanoacetate esters.

While much of the early literature focuses on the methyl and ethyl esters, the synthesis of other alkyl esters, including this compound, followed as a logical extension of these established methods. Patents from the mid-20th century describe processes for the preparation of a range of alkyl cyanoacetates, including propyl, butyl, and other higher esters, highlighting their industrial importance.[4][5] These documents indicate that by this time, the synthesis of this compound was a known and practiced industrial process.

Physicochemical Properties

This compound is a colorless to slightly yellow liquid with a characteristic fruity odor.[6] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₉NO₂ | [7] |

| Molecular Weight | 127.14 g/mol | [7] |

| CAS Number | 14447-15-5 | [7] |

| Boiling Point | 216 °C | [8] |

| Density | 1.03 g/cm³ | [8] |

| Refractive Index | 1.420 - 1.423 | [8] |

| Solubility | Insoluble in water; soluble in alcohols and ethers. | [6] |

Experimental Protocols

Several methods have been developed for the synthesis of this compound. The two most common and historically significant methods are detailed below.

Synthesis via Fischer Esterification of Cyanoacetic Acid

This method involves the direct esterification of cyanoacetic acid with n-propanol using an acid catalyst.

Reaction:

HOOC-CH₂-CN + CH₃CH₂CH₂OH ⇌ NC-CH₂-COOCH₂CH₂CH₃ + H₂O

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, add cyanoacetic acid (1.0 mol), n-propanol (3.0 mol), and a catalytic amount of concentrated sulfuric acid (0.05 mol).

-

Add a suitable solvent, such as toluene or benzene, to facilitate azeotropic removal of water.

-

Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

-

Continue the reaction until no more water is collected, indicating the completion of the esterification.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Purify the crude this compound by vacuum distillation.

Quantitative Data:

| Reactant | Molar Ratio | Catalyst | Reaction Time | Temperature | Yield | Reference |

| Cyanoacetic Acid:n-Propanol | 1:3 | H₂SO₄ | 4 hours | Reflux | ~81% | [6] |

Synthesis from Propyl Chloroacetate and Sodium Cyanide

This method involves the nucleophilic substitution of the chloride in propyl chloroacetate by a cyanide ion.

Reaction:

Cl-CH₂-COOCH₂CH₂CH₃ + NaCN → NC-CH₂-COOCH₂CH₂CH₃ + NaCl

Procedure:

-

In a well-ventilated fume hood, dissolve sodium cyanide (1.1 mol) in water in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Heat the solution to 50-60°C.

-

Slowly add propyl chloroacetate (1.0 mol) to the sodium cyanide solution via the dropping funnel while maintaining the temperature.

-

After the addition is complete, continue stirring the mixture at the same temperature for 2-3 hours.

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Wash the combined organic extracts with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and remove the solvent by rotary evaporation.

-

The crude product can be purified by vacuum distillation.

Quantitative Data:

| Reactant | Molar Ratio | Solvent | Reaction Time | Temperature | Yield | Reference |

| Propyl Chloroacetate:NaCN | 1:1.1 | Water | 2-3 hours | 50-60°C | High | [9] |

Chemical Reactivity and Applications

The chemical reactivity of this compound is dominated by the presence of the active methylene group (-CH₂-) flanked by two electron-withdrawing groups (the nitrile and the ester carbonyl). This makes the methylene protons acidic and readily removed by a base to form a stable carbanion. This carbanion is a potent nucleophile and is central to many of the important reactions of this compound.

The Knoevenagel Condensation

One of the most significant reactions of this compound is the Knoevenagel condensation.[10] In this reaction, the carbanion generated from this compound undergoes a nucleophilic addition to an aldehyde or ketone, followed by dehydration to yield a substituted alkene.

This reaction is widely used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers.[6]

Synthesis of Heterocyclic Compounds

This compound is a key building block in the synthesis of a wide range of heterocyclic compounds.[6] Its ability to participate in condensation and cyclization reactions makes it a valuable precursor for the construction of various ring systems.

A notable application is in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants.[11] The general synthesis involves the condensation of a disubstituted this compound with urea.

Visualizations

Experimental Workflow: Synthesis and Purification of this compound

Signaling Pathway: Knoevenagel Condensation Mechanism

Logical Relationship: Synthesis of Barbiturates from this compound

References

- 1. Cyanoacetic acid - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. US2985682A - Method of making cyanoacetic acid esters - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Buy this compound | 14447-15-5 [smolecule.com]

- 7. This compound | C6H9NO2 | CID 84444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 14447-15-5 [chemicalbook.com]

- 9. US6130347A - Preparation of cyanoacetic esters - Google Patents [patents.google.com]

- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

Propyl Cyanoacetate: A Comprehensive Spectroscopic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for propyl cyanoacetate (CAS No. 14447-15-5), a key intermediate in various organic syntheses. This document outlines the characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

This compound: An Overview

This compound is an organic compound with the chemical formula C₆H₉NO₂ and a molecular weight of 127.14 g/mol .[1] It is a colorless to light yellow liquid, insoluble in water, and finds applications in the synthesis of pharmaceuticals and other fine chemicals.

Chemical Structure:

Spectroscopic Data

The following sections present the detailed spectral data for this compound, providing a spectroscopic fingerprint for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound exhibits four distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.18 | Triplet (t) | 2H | -O-CH₂ -CH₂-CH₃ |

| 3.49 | Singlet (s) | 2H | -CO-CH₂ -CN |

| 1.71 | Sextet | 2H | -O-CH₂-CH₂ -CH₃ |

| 0.97 | Triplet (t) | 3H | -O-CH₂-CH₂-CH₃ |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 162.9 | C =O (Ester carbonyl) |

| 113.1 | C ≡N (Nitrile) |

| 68.3 | -O-CH₂ - |

| 25.0 | -CO-CH₂ -CN |

| 21.6 | -O-CH₂-CH₂ - |

| 10.1 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2971 | Strong | C-H stretch (alkane) |

| 2263 | Medium | C≡N stretch (nitrile) |

| 1749 | Strong | C=O stretch (ester) |

| 1468 | Medium | C-H bend (alkane) |

| 1351 | Strong | C-H bend (alkane) |

| 1261 | Strong | C-O stretch (ester) |

| 1098 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

| m/z | Relative Intensity (%) | Assignment |

| 127 | 5 | [M]⁺ (Molecular ion) |

| 86 | 5 | [M - C₃H₅]⁺ |

| 85 | 100 | [M - C₃H₆]⁺ |

| 68 | 20 | [M - C₃H₅O]⁺ |

| 57 | 10 | [C₄H₉]⁺ |

| 43 | 40 | [C₃H₇]⁺ |

| 41 | 85 | [C₃H₅]⁺ |

| 39 | 30 | [C₃H₃]⁺ |

| 29 | 30 | [C₂H₅]⁺ |

| 27 | 50 | [C₂H₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented above.

NMR Spectroscopy

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-25 mg of the compound in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

-

Data Acquisition:

-

¹H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and number of scans.

-

¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to TMS (0.00 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, the spectrum is typically recorded as a neat thin film. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin capillary film.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. Then, the spectrum of the sample is acquired. The instrument measures the interference pattern of the infrared light, which is then mathematically converted into a spectrum.

-

Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (in cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Electron Ionization (EI) is a common method for small, volatile molecules like this compound. In EI, the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier or similar detector records the abundance of each ion. The resulting data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Data Acquisition and Analysis Workflow

The following diagram illustrates the logical workflow for obtaining and interpreting the spectral data of this compound.

References

An In-depth Technical Guide to the Handling and Storage of Propyl Cyanoacetate

For Researchers, Scientists, and Drug Development Professionals

Propyl cyanoacetate is a versatile chemical intermediate widely utilized in the synthesis of pharmaceuticals, agrochemicals, and other complex organic compounds.[1] Its bifunctional nature, containing both a nitrile and an ester group, makes it a valuable building block in organic chemistry. However, its reactivity also necessitates careful handling and storage to ensure laboratory safety, maintain chemical integrity, and achieve reliable experimental outcomes. This guide provides a comprehensive overview of the best practices for the handling and storage of this compound.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling. Key quantitative data are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₉NO₂ |

| Molecular Weight | 127.14 g/mol [1] |

| Appearance | Colorless to slightly yellowish transparent liquid[1] |

| Odor | Strong, sweet, almost fruity aroma[1] |

| Boiling Point | 216 °C[1] |

| Flash Point | 108 °C[1] |

| Density | 1.03 g/cm³[1] |

| Vapor Pressure | 0.243 mmHg at 25°C[1] |

| Water Solubility | Insoluble[1] |

| Refractive Index | 1.4200-1.4230[1] |

Hazard Identification and Safety Precautions

This compound is classified as harmful and requires specific safety measures to be implemented during its handling.

GHS Hazard Statements:

-

Harmful if swallowed (H302)[2]

-

Harmful in contact with skin (H312)[2]

-

Causes skin irritation (H315)[2]

-

Causes serious eye irritation (H319)[2]

-

Harmful if inhaled (H332)[2]

-

May cause respiratory irritation (H335)[2]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure.

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a respirator with an appropriate cartridge may be necessary. |

Note on Glove Selection: While nitrile gloves offer good general chemical resistance, they provide poor resistance to esters.[3] Therefore, for prolonged contact or in case of a spill, it is crucial to select gloves specifically rated for resistance to esters. Always inspect gloves for any signs of degradation before and during use.

Handling and Storage Guidelines

Proper handling and storage are critical to prevent degradation, polymerization, and accidents.

Handling

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Prevent inhalation of vapors.

-

Keep away from ignition sources, as vapors may be flammable.

-

Ground all equipment when transferring large quantities to prevent static discharge.

-

Use non-sparking tools.

Storage

| Storage Condition | Recommendation |

| Temperature | Store in a cool, dry, well-ventilated place. Recommended storage temperature is below 15°C.[4] |

| Light | Protect from direct sunlight. |

| Moisture | Keep container tightly closed to prevent moisture absorption, which can lead to hydrolysis. |

| Incompatible Materials | Store separately from strong acids, strong bases, and oxidizing agents. |

Reactivity and Incompatibility

This compound can undergo several chemical reactions, some of which can be hazardous.

Incompatible Materials

-

Strong Acids and Bases: Can catalyze hydrolysis, leading to the formation of propyl acetate and cyanide ions.[5]

-

Strong Oxidizing Agents: May cause a vigorous, exothermic reaction.

-

Water/Moisture: Can cause slow hydrolysis.

Hazardous Decomposition and Polymerization

-

Hydrolysis: In the presence of water, especially under acidic or basic conditions, this compound can hydrolyze to form propanol and cyanoacetic acid, which can further decompose.

-

Polymerization: Like other cyanoacrylates, this compound can undergo anionic polymerization, which can be initiated by moisture or basic substances. This process is exothermic and can lead to the solidification of the material.

-

Thermal Decomposition: When heated to decomposition, it may emit toxic fumes of carbon oxides and nitrogen oxides.

Experimental Protocols

Protocol for Assessing Material Compatibility

This protocol is based on the principles outlined in ASTM D543 for evaluating the resistance of plastics to chemical reagents.[4][6][7][8][9]

Objective: To determine the compatibility of this compound with various laboratory materials.

Materials:

-

This compound

-

Test specimens of materials (e.g., different grades of stainless steel, glass, various plastics and elastomers) with known dimensions and weight.

-

Airtight containers for immersion.

-

Analytical balance.

-

Calipers or other dimensional measurement tools.

-

Controlled temperature environment (e.g., oven or incubator).

Procedure:

-

Cut test specimens of the materials to be tested into uniform sizes.

-

Clean and dry the specimens thoroughly.

-

Measure and record the initial weight and dimensions of each specimen.

-

Completely immerse the specimens in this compound in separate airtight containers.

-

Store the containers at a controlled temperature (e.g., room temperature and an elevated temperature such as 40°C) for a specified period (e.g., 7, 14, and 28 days).

-

At the end of each time interval, remove the specimens from the chemical.

-

Gently clean the surface of the specimens and allow them to dry.

-

Measure and record the final weight and dimensions.

-

Visually inspect the specimens for any changes in appearance, such as discoloration, swelling, cracking, or crazing.

-

Calculate the percentage change in weight and dimensions.

-

Optional: For elastomeric materials, measure changes in hardness (durometer). For rigid plastics, mechanical properties like tensile strength can be evaluated.

Data Presentation:

| Material | Exposure Time (days) | Temperature (°C) | % Weight Change | % Dimensional Change | Visual Observations |

| e.g., Polypropylene | 7 | 25 | |||

| e.g., Stainless Steel 316 | 7 | 25 | |||

| ... |

Protocol for Accelerated Stability Testing

This protocol is designed to predict the long-term stability of this compound.

Objective: To assess the stability of this compound under accelerated conditions of temperature and humidity.

Materials:

-

This compound

-

Sealed, inert containers (e.g., amber glass vials with PTFE-lined caps).

-

Stability chambers with controlled temperature and humidity.

-

Analytical instrumentation for purity analysis (e.g., Gas Chromatography - GC, High-Performance Liquid Chromatography - HPLC).

Procedure:

-

Dispense aliquots of this compound into multiple sealed containers.

-

Place the containers in stability chambers set to different accelerated conditions (e.g., 40°C/75% RH, 50°C/75% RH). A control set should be stored at the recommended storage condition (e.g., <15°C).

-

At specified time points (e.g., 0, 1, 3, and 6 months), remove a sample from each condition.

-

Analyze the purity of the sample using a validated analytical method (e.g., GC-FID).

-

Quantify the parent compound and any significant degradation products.

-

Monitor for any changes in physical appearance (e.g., color, viscosity).

Data Presentation:

| Storage Condition | Time Point (months) | Purity (%) | Degradation Product 1 (%) | Appearance |

| <15°C | 0 | |||

| 40°C/75% RH | 1 | |||

| ... |

Emergency Procedures

Spill Response

-

Minor Spill:

-

Evacuate non-essential personnel from the immediate area.

-

Ensure adequate ventilation.

-

Wear appropriate PPE (chemical-resistant gloves, goggles, and lab coat).

-

Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent).

-

Carefully collect the absorbed material into a sealable, labeled container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Major Spill:

-

Evacuate the entire area and alert others.

-

If the spill is flammable, shut off all ignition sources.

-

Contact the institution's emergency response team.

-

Provide details of the spilled chemical.

-

First Aid

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Visualizations

Caption: A logical workflow for the safe handling of this compound.

Caption: A decision-making flowchart for responding to a this compound spill.

Caption: A diagram illustrating the chemical incompatibilities of this compound.

References

- 1. Cas 14447-15-5,this compound | lookchem [lookchem.com]

- 2. This compound | C6H9NO2 | CID 84444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ehrs.upenn.edu [ehrs.upenn.edu]

- 4. infinitalab.com [infinitalab.com]

- 5. Buy this compound | 14447-15-5 [smolecule.com]

- 6. coirubber.com [coirubber.com]

- 7. Chemical Compatibility ASTM D543 [intertek.com]

- 8. dokumen.pub [dokumen.pub]

- 9. matestlabs.com [matestlabs.com]

Methodological & Application

Application Notes and Protocols for the Knoevenagel Condensation of Propyl Cyanoacetate with Aromatic Aldehydes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Knoevenagel condensation reaction between propyl cyanoacetate and various aromatic aldehydes. This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, yielding propyl 2-cyano-3-arylacrylates, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

Introduction

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. In the context of this protocol, the active methylene compound is this compound, which reacts with a variety of aromatic aldehydes in the presence of a basic catalyst. The resulting α,β-unsaturated products are versatile precursors for numerous chemical transformations. Piperidine is a commonly employed and effective catalyst for this transformation, affording high yields of the desired products.[1][2]

Reaction Mechanism

The piperidine-catalyzed Knoevenagel condensation proceeds through a well-established mechanism. Initially, piperidine acts as a base to deprotonate the α-carbon of this compound, forming a resonance-stabilized enolate. This enolate then undergoes a nucleophilic attack on the carbonyl carbon of the aromatic aldehyde, forming a tetrahedral intermediate. Subsequent protonation and dehydration yield the final propyl 2-cyano-3-arylacrylate product. An alternative mechanistic pathway involves the formation of an iminium ion from the reaction of piperidine with the aldehyde, which then reacts with the enolate.[3][4][5][6]

Caption: Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation.

Experimental Protocols

The following protocols provide detailed methodologies for the Knoevenagel condensation of this compound with aromatic aldehydes using a piperidine catalyst.

Protocol 1: General Procedure for Piperidine-Catalyzed Knoevenagel Condensation

This protocol is a generalized method adaptable for a wide range of aromatic aldehydes.

Materials:

-

This compound

-

Substituted aromatic aldehyde

-

Piperidine

-

Ethanol (or other suitable solvent)

-

Hexane

-

Ethyl acetate

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic aldehyde (1.0 eq.), this compound (1.0-1.2 eq.), and a suitable solvent such as ethanol.

-

Add a catalytic amount of piperidine (0.1 eq.) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with dilute hydrochloric acid to remove the piperidine catalyst.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography on silica gel to afford the pure propyl 2-cyano-3-arylacrylate.

Quantitative Data Summary

The following table summarizes the yields for the Knoevenagel condensation of this compound with various substituted aromatic aldehydes, catalyzed by piperidine. The yields are reported to be in the range of 72-97%.[1]

| Entry | Aromatic Aldehyde Substituent (R) | Product | Yield (%)[1] |

| 1 | 2,4,5-trimethyl | Propyl 3-(2,4,5-trimethylphenyl)-2-cyanoacrylate | 72-97 |

| 2 | 2,4,6-trimethyl | Propyl 3-(2,4,6-trimethylphenyl)-2-cyanoacrylate | 72-97 |

| 3 | 2,3-dimethyl-4-methoxy | Propyl 3-(2,3-dimethyl-4-methoxyphenyl)-2-cyanoacrylate | 72-97 |

| 4 | 2,5-dimethyl-4-methoxy | Propyl 3-(2,5-dimethyl-4-methoxyphenyl)-2-cyanoacrylate | 72-97 |

| 5 | 2,4-dimethoxy-3-methyl | Propyl 3-(2,4-dimethoxy-3-methylphenyl)-2-cyanoacrylate | 72-97 |

| 6 | 2,4-dimethoxy-6-methyl | Propyl 3-(2,4-dimethoxy-6-methylphenyl)-2-cyanoacrylate | 72-97 |

| 7 | 4-hydroxy-3,5-dimethyl | Propyl 3-(4-hydroxy-3,5-dimethylphenyl)-2-cyanoacrylate | 72-97 |

| 8 | 2,3,4-trimethoxy | Propyl 3-(2,3,4-trimethoxyphenyl)-2-cyanoacrylate | 72-97 |

| 9 | 2,4,5-trimethoxy | Propyl 3-(2,4,5-trimethoxyphenyl)-2-cyanoacrylate | 72-97 |

| 10 | 2,4,6-trimethoxy | Propyl 3-(2,4,6-trimethoxyphenyl)-2-cyanoacrylate | 72-97 |

| 11 | 3,4,5-trimethoxy | Propyl 3-(3,4,5-trimethoxyphenyl)-2-cyanoacrylate | 72-97 |

Experimental Workflow

The general workflow for the synthesis and purification of propyl 2-cyano-3-arylacrylates is depicted below.

Caption: General Experimental Workflow for the Knoevenagel Condensation.

Conclusion

The piperidine-catalyzed Knoevenagel condensation of this compound with aromatic aldehydes is a robust and high-yielding method for the synthesis of propyl 2-cyano-3-arylacrylates. The reaction is amenable to a wide variety of substituted aromatic aldehydes, demonstrating its broad applicability in synthetic organic chemistry. The straightforward experimental protocol and high yields make this a valuable tool for researchers in drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Collection - Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - The Journal of Physical Chemistry B - Figshare [acs.figshare.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for Michael Addition Reactions Using Propyl Cyanoacetate as a Donor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis. Propyl cyanoacetate, a doubly activated methylene compound, serves as an excellent Michael donor due to the electron-withdrawing nature of both the cyano and the propoxycarbonyl groups. This enhances the acidity of the α-proton, facilitating the formation of a stabilized carbanion for nucleophilic attack. The resulting Michael adducts are versatile intermediates in the synthesis of a wide array of biologically active molecules and complex heterocyclic scaffolds, making them highly valuable in drug discovery and development.[1][2]

These application notes provide a detailed overview of the utility of this compound in Michael addition reactions, complete with experimental protocols and data for the synthesis of valuable chemical intermediates.

Key Applications

The Michael adducts derived from this compound are pivotal precursors for the synthesis of various important molecular frameworks, including:

-

1,5-Dicarbonyl Compounds: These are fundamental building blocks for the synthesis of cyclic compounds, such as cyclohexenone derivatives, through subsequent intramolecular aldol condensation (Robinson annulation).

-

Substituted Pyridines: The adducts can be utilized in multicomponent reactions to construct highly functionalized pyridine rings, which are prevalent in many pharmaceutical agents.

-

Pyrrolidinediones and Nitroalkanes: These structures, accessible from Michael adducts, have shown potential as centrally acting analgesics.[1][2][3]

Reaction Mechanism and Workflow

The Michael addition of this compound to an α,β-unsaturated acceptor typically proceeds via the following steps:

-

Deprotonation: A base abstracts an acidic α-proton from this compound to form a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate attacks the β-carbon of the α,β-unsaturated acceptor in a conjugate addition.

-

Protonation: The resulting enolate is protonated by the solvent or a proton source to yield the final Michael adduct.

A general workflow for a typical Michael addition experiment is outlined below.

The reaction mechanism can be visualized as a three-step process.

Experimental Protocols

General Protocol for the Base-Catalyzed Michael Addition of this compound to an α,β-Unsaturated Ketone

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound

-

α,β-Unsaturated ketone (e.g., chalcone)

-

Base (e.g., sodium ethoxide, potassium carbonate, piperidine)

-

Anhydrous solvent (e.g., ethanol, DMF, THF)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution